molecular formula C10H12FN B13685629 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine

Cat. No.: B13685629
M. Wt: 165.21 g/mol
InChI Key: XRDKAKFFNLRECK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine is a fluorinated derivative of tetrahydrobenzoazepine. This compound is part of a class of heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. The presence of a fluorine atom in the structure often enhances the compound’s biological activity and metabolic stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a fluorinated benzylamine with a suitable cyclic ketone or aldehyde, followed by cyclization to form the azepine ring. The reaction conditions often include the use of acid or base catalysts and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Key Features:

  • Substrates : N-methyl-N-(pent-4-en-1-yl)aniline derivatives and fluoroalkyl halides (e.g., ethyl bromodifluoroacetate).

  • Conditions : NiCl₂·DME (10 mol%), B₂(OH)₄ (1.0 equiv), K₂CO₃ (1.5 equiv), DMSO, 60°C, under argon .

  • Yields : Up to 89% for 30 substrates, including strained tricyclic and difluoroalkylated derivatives .

Mechanistic Insights:

  • Radical initiation by B₂(OH)₄ generates - CF₂CO₂Et, which undergoes addition to unactivated olefins.

  • Cyclization is facilitated by Ni coordination to the benzene ring, forming a C–Ni intermediate that undergoes β-H elimination .

  • Control experiments with TEMPO confirmed a radical pathway, while Heck-type byproducts were observed in non-amine substrates .

Example Reaction:

SubstrateFluorine SourceProductYield (%)
N-methyl-N-(pent-4-en-1-yl)anilineEthyl bromodifluoroacetate7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[b]azepine85

Friedel-Crafts Cyclocondensation and Annulation

A two-step synthesis involving Friedel-Crafts cyclocondensation and annulation with oxoketene dithioacetals has been reported .

Key Steps:

  • Cyclocondensation :

    • p-Fluoroaniline reacts with succinyl chloride to form 7-fluoro-3,4-dihydro-1H-benzo[b]azepine-2,5-dione.

    • Conditions : Polyphosphoric acid (PPA), 120°C .

    • Yield : 65–70% .

  • Annulation :

    • The dione reacts with o-phenylenediamine, o-aminothiophenol, or o-aminophenol to form benzodiazepine, benzothiazepine, or benzoxazepine derivatives .

    • Conditions : Ethanol, reflux, 5–6 hours .

    • Yields : 62–69% .

Example Annulation Products:

Annulating AgentProduct TypeYield (%)
o-Phenylenediamine1,5-Benzodiazepine67
o-Aminothiophenol1,5-Benzothiazepine62
o-Aminophenol1,5-Benzoxazepine69

One-Pot Multibond Forming Processes

A Heck cyclization and trichloroacetimidate rearrangement strategy provides access to 5-amino-substituted derivatives .

Key Steps:

  • Trichloroacetimidate Formation :

    • 5-Fluoro-2-iodoaniline reacts with allyl alcohol derivatives.

  • Heck Cyclization :

    • Pd-catalyzed intramolecular coupling forms the benzazepine core.

    • Conditions : Pd(OAc)₂, PPh₃, K₂CO₃, DMF, 100°C .

    • Yield : 62–78% .

Comparative Analysis of Methods

MethodCatalyst/ReagentConditionsYield Range (%)Advantages
Nickel-catalyzed cascade NiCl₂·DME, B₂(OH)₄Mild (60°C)70–89Broad substrate scope, radical pathway
Friedel-Crafts PPAHigh temperature62–70Access to fused-ring systems
One-pot Heck Pd(OAc)₂, PPh₃100°C, DMF62–78Modular, late-stage functionalization

Mechanistic and Functional Insights

  • Fluorine’s Role : The 7-fluoro substituent enhances electron density on the benzene ring, promoting cyclization in radical pathways .

  • Byproduct Control : In nickel-catalyzed reactions, β-H elimination competes with cyclization but is suppressed by amine coordination .

  • Pharmaceutical Relevance : These methods enable synthesis of intermediates for drugs like mozavaptan .

Scientific Research Applications

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to certain receptors or enzymes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application, but common targets include neurotransmitter receptors and enzymes involved in metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorine atom in 7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine makes it unique compared to its non-fluorinated counterparts. Fluorine often enhances the compound’s metabolic stability and binding affinity, making it a valuable compound in medicinal chemistry .

Biological Activity

7-Fluoro-2,3,4,5-tetrahydro-1H-benzo[B]azepine (CAS: 324558-64-7) is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C10H12FN
  • Molecular Weight : 165.21 g/mol
  • IUPAC Name : 7-fluoro-2,3,4,5-tetrahydro-1H-benzo[d]azepine
  • Purity : >95% (HPLC) .

Anticancer Activity

Research indicates that derivatives of benzoazepine compounds exhibit significant anticancer properties. In particular, studies have shown that the introduction of various substituents can enhance the activity against several cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549 (Lung)0.054Induces apoptosis via caspase activation
7-Fluoro derivativeHeLa (Cervical)0.048Inhibits tubulin assembly
7-Fluoro derivativeMCF-7 (Breast)0.042Cell cycle arrest at G2/M phase

The compound has been noted for its ability to bind to the colchicine site on beta-tubulin, disrupting microtubule dynamics which is critical in cancer cell proliferation .

Neuropharmacological Effects

The compound's structural features suggest potential activity in neurological disorders. It has been implicated in:

  • Serotonin receptor modulation : The presence of fluorine and the tetrahydro structure may enhance binding affinity to serotonin receptors, which are crucial in mood regulation and cognitive functions .
  • Anticonvulsant properties : Research on similar compounds indicates that modifications can lead to significant anticonvulsant activity, suggesting that 7-fluoro derivatives may also possess this potential .

Study on Anticancer Activity

In a study examining various benzoazepine derivatives, it was found that those with fluorinated groups showed enhanced cytotoxicity against multiple cancer cell lines. The study highlighted the importance of substituent position and electronic effects on biological activity. For instance:

  • Fluorination at position 7 was associated with increased potency against lung and cervical cancer cells.

This study utilized MTT assays to determine IC50 values and assessed mechanisms through flow cytometry for apoptosis detection .

Neuropharmacology Research

Another investigation focused on the neuropharmacological effects of similar compounds indicated that they could promote the release of growth hormone and modulate neurotransmitter levels. This suggests that 7-fluoro derivatives may be explored further for their potential in treating conditions like schizophrenia and depression .

Properties

Molecular Formula

C10H12FN

Molecular Weight

165.21 g/mol

IUPAC Name

7-fluoro-2,3,4,5-tetrahydro-1H-1-benzazepine

InChI

InChI=1S/C10H12FN/c11-9-4-5-10-8(7-9)3-1-2-6-12-10/h4-5,7,12H,1-3,6H2

InChI Key

XRDKAKFFNLRECK-UHFFFAOYSA-N

Canonical SMILES

C1CCNC2=C(C1)C=C(C=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.